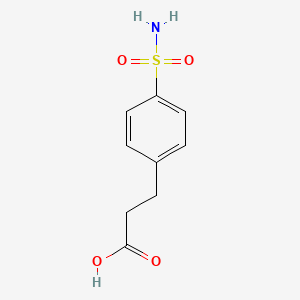
3-(4-Sulfamoylphenyl)propanoic acid
概要
説明
4-(アミノスルホニル)フェニルプロパン酸は、フェニルプロパン酸類に属する有機化合物です。これらの化合物は、プロパン酸に結合したベンゼン環を特徴としています。 分子式はC₉H₁₁NO₄S、分子量は229.253 g/molの小型分子です .
準備方法
合成経路と反応条件
4-(アミノスルホニル)フェニルプロパン酸の合成は、通常、4-アミノフェニルプロパン酸のスルホン化を伴います。反応条件には、スルホン化剤として硫酸またはクロロスルホン酸を使用することがよくあります。 反応は、スルホンアミド基を選択的に生成するために、制御された温度で行われます .
工業生産方法
4-(アミノスルホニル)フェニルプロパン酸の工業生産には、大規模なスルホン化プロセスが伴います。 これらのプロセスは、高収率と高純度を実現するために最適化されており、連続フローリアクターと結晶化やクロマトグラフィーなどの高度な精製技術が採用されることが多いです .
化学反応の分析
反応の種類
4-(アミノスルホニル)フェニルプロパン酸は、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホン酸を生成するために酸化することができます。
還元: 還元反応は、スルホンアミド基をアミン基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: スルホン酸の生成。
還元: アミンの生成。
置換: 置換された芳香族化合物の生成.
科学研究への応用
4-(アミノスルホニル)フェニルプロパン酸は、科学研究において多様な用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 潜在的な生物学的活性と酵素との相互作用について研究されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。
科学的研究の応用
3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
4-(アミノスルホニル)フェニルプロパン酸の作用機序は、特定の分子標的との相互作用に関与しています。これは、さまざまな生理学的プロセスにおいて重要な役割を果たす炭酸脱水酵素を阻害することが知られています。 これらの酵素の阻害は、炎症の抑制や抗菌作用などの治療効果をもたらす可能性があります .
類似化合物との比較
類似化合物
3-(4-アミノフェニル)プロパン酸: 構造は似ていますが、スルホンアミド基はありません。
3-(4-クロロスルホニルフェニル)プロパン酸: アミノスルホニル基の代わりにクロロスルホニル基が含まれています.
独自性
4-(アミノスルホニル)フェニルプロパン酸は、独自の化学的および生物学的特性を与える特定のスルホンアミド基により、独特です。 これは、新しい治療薬を開発するための医薬品化学において特に価値があります .
生物活性
3-(4-Sulfamoylphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 229.25 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. The presence of the propanoic acid moiety suggests additional interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties . The sulfonamide group is recognized for its antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 15.625 - 62.5 | Antistaphylococcal |
| Ciprofloxacin | 0.381 | Reference |
The mechanism of action involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group interacts with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the aromatic ring could enhance antimicrobial potency while maintaining low cytotoxicity levels . -
In Vivo Studies :
In vivo experiments have shown that certain derivatives exhibit significant antitumor activity against mouse lymphoid leukemia models, although some compounds did not demonstrate efficacy against specific cancer types . -
High-Throughput Screening :
High-throughput screening methods have been employed to assess the activity spectra of various derivatives, revealing a broad range of potential applications including anticancer and antimicrobial activities .
特性
CAS番号 |
90610-69-8 |
|---|---|
分子式 |
C9H10NO4S- |
分子量 |
228.25 g/mol |
IUPAC名 |
3-(4-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1 |
InChIキー |
JUEONDBIBADVGD-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














